molecular formula C5H10ClNO3 B12929102 Ethyl (2-chloroethoxy)carbamate CAS No. 35558-07-7

Ethyl (2-chloroethoxy)carbamate

Cat. No.: B12929102
CAS No.: 35558-07-7
M. Wt: 167.59 g/mol
InChI Key: OQRSQIKGGGGEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloroethoxycarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloroethoxycarbamate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with 2-chloroethanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields ethyl 2-chloroethoxycarbamate as the main product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere. This method allows for the precipitation of products from the reaction mixture, which can be obtained in high purity by filtration .

Industrial Production Methods

Industrial production of ethyl 2-chloroethoxycarbamate often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloroethoxycarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction conditions typically involve mild temperatures and the presence of a base.

    Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction. Common acids include hydrochloric acid, while bases such as sodium hydroxide can also be used.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired products. .

Major Products Formed

Scientific Research Applications

Ethyl 2-chloroethoxycarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-chloroethoxycarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This inhibition can lead to the disruption of metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-chloroethoxycarbamate can be compared with other similar compounds, such as:

Biological Activity

Ethyl (2-chloroethoxy)carbamate, a compound with the chemical formula C5H10ClNO3, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound is a carbamate derivative characterized by the presence of a chloro group and an ethoxy moiety. Its unique structure enables it to interact with various biological targets, influencing metabolic pathways and exhibiting potential therapeutic effects.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies suggest that this compound may act as an antimicrobial agent, inhibiting the growth of various pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been noted, although further studies are needed to quantify its efficacy across different strains.
  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, which can affect biochemical pathways within cells. This inhibition may lead to alterations in cellular processes such as metabolism and signal transduction.
  • Potential Therapeutic Applications : Ongoing research aims to elucidate the compound's mechanisms of action and its potential use in drug development. Its ability to interact with certain receptors or enzymes could make it a candidate for therapeutic applications in various medical fields.

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • Interaction with Enzymes : The compound may act as either an inhibitor or activator of specific enzymes, altering their activity and subsequently affecting metabolic pathways. This dual role can be pivotal in therapeutic contexts where modulation of enzyme activity is desired.
  • Cellular Impact : By influencing enzyme activity, this compound can induce changes in cellular signaling pathways, potentially leading to effects such as apoptosis or altered cell proliferation rates.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with related compounds. The following table summarizes some comparable carbamates:

Compound NameStructureUnique Features
Ethyl carbamateC4H9NO2Lacks chloro group; simpler structure
2-(2-chloroethoxy)ethylamineC6H14ClNContains amine functional group; different reactivity
tert-Butyl N-[2-(2-chloroethoxy)ethyl]carbamateC9H18ClNO3Larger tert-butyl group; more sterically hindered
N-Methyl carbamate derivativesVariedDifferent alkyl groups; varied biological activities

This comparison highlights the unique features of this compound, particularly its chloro group, which may enhance its biological activity compared to simpler structures.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Testing : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that the compound could effectively inhibit bacterial growth at relatively low concentrations.
  • Toxicological Assessments : Toxicological studies have been conducted to assess the safety profile of this compound. These studies suggest that while the compound shows promising biological activity, careful evaluation of its toxicity is necessary for potential therapeutic applications .
  • Mechanistic Insights : Research focusing on the mechanistic aspects revealed that this compound interacts with specific cellular targets, leading to modulation of signaling pathways involved in cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the optimal extraction and cleanup methods for isolating Ethyl (2-chloroethoxy)carbamate from biological matrices?

  • Methodological Answer : Dichloromethane extraction is widely used for carbamate derivatives due to its efficiency in partitioning non-polar compounds. For biological samples (e.g., blood, tissue), alkaline hydrolysis may precede extraction to release bound residues . Cleanup steps like alumina columns or Chem-Elut cartridges reduce matrix interference, improving GC-MS detection sensitivity. Internal standards such as deuterated analogs (e.g., [13C,15N]-ethyl carbamate) enhance quantification accuracy .

Q. Which detection techniques offer the highest sensitivity for quantifying this compound?

  • Methodological Answer : GC-MS with electron ionization (EI) or positive chemical ionization (PCI) is preferred for carbamates, achieving limits of detection (LOD) as low as 0.5 µg/L. Columns like DB-WAX or Carbowax 20M improve resolution of polar derivatives. Fluorescence detection after derivatization (e.g., with 9-xanthydrol) is an alternative for HPLC-based workflows .

Q. How can method validation ensure reliability across diverse sample matrices (e.g., fermented foods, environmental samples)?

  • Methodological Answer : Validate methods using spike-recovery experiments (70–120% recovery) and matrix-matched calibration curves to account for suppression/enhancement effects. Cross-validate with orthogonal techniques (e.g., GC-MS vs. LC-MS/MS) and adhere to ISO/IEC 17025 guidelines for precision (RSD <15%) .

Advanced Research Questions

Q. How do structural modifications (e.g., 2-chloroethoxy group) alter the metabolic fate of this compound compared to ethyl carbamate?

  • Methodological Answer : The 2-chloroethoxy moiety may influence cytochrome P450 (CYP2E1) metabolism, potentially increasing electrophilic intermediate formation. Use human liver microsomes with NADPH cofactors to compare metabolic pathways. Monitor metabolites via LC-HRMS, focusing on chloroethyl adducts or epoxide intermediates, which may enhance genotoxicity .

Q. What experimental strategies resolve contradictions in genotoxicity data for this compound?

  • Methodological Answer : Address discrepancies by standardizing metabolic activation systems (e.g., S9 liver fractions) and cell models. For example, human lymphoblastoid cell lines (e.g., TK6) show lower false-positive rates than rodent cells. Combine assays: micronucleus tests (for clastogenicity) with Comet assays (for DNA damage) to capture multiple endpoints .

Q. Which in vitro models best predict the carcinogenic potential of this compound?

  • Methodological Answer : Primary human hepatocytes or 3D organoids replicate metabolic competence better than immortalized lines. Co-culture with fibroblasts mimics tissue-level interactions. Use CRISPR-edited CYP2E1-knockout models to isolate enzyme-specific effects. Benchmark dose (BMD) modeling of dose-response data improves risk extrapolation .

Q. Methodological Considerations for Data Interpretation

  • Cross-Species Variability : Rodent models may overestimate human risk due to differences in esterase activity and CYP2E1 expression. Use humanized mouse models for in vivo validation .
  • Matrix Effects in Food Samples : this compound levels in fermented foods correlate with precursor abundance (e.g., urea, cyanate). Simulate storage conditions (temperature, pH) to study formation kinetics .
  • Mitigation Strategies : Enzymatic degradation (e.g., recombinant urethanases) or precursor scavengers (e.g., asparaginase) reduce carbamate formation. Optimize treatment timing during fermentation to avoid off-flavors .

Properties

CAS No.

35558-07-7

Molecular Formula

C5H10ClNO3

Molecular Weight

167.59 g/mol

IUPAC Name

ethyl N-(2-chloroethoxy)carbamate

InChI

InChI=1S/C5H10ClNO3/c1-2-9-5(8)7-10-4-3-6/h2-4H2,1H3,(H,7,8)

InChI Key

OQRSQIKGGGGEJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NOCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.